molecular formula C9H13BrOSi B15298293 Silane, (2-bromophenoxy)trimethyl-

Silane, (2-bromophenoxy)trimethyl-

Cat. No.: B15298293
M. Wt: 245.19 g/mol
InChI Key: CUYIETHNIXZKOT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Reagents in Synthesis

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comias.ac.in This discovery marked the inception of a new branch of chemistry focused on compounds containing carbon-silicon bonds. wikipedia.orgsbfchem.com In the early 20th century, English chemist Frederic Kipping conducted extensive research, synthesizing a wide array of organosilicon compounds and coining the term "silicone." wikipedia.orgsbfchem.com A pivotal moment in the evolution of organosilicon chemistry was the development of the "direct process" for producing organohalosilanes, which made key silicon monomers widely and economically available, fueling the growth of the silicone industry. pageplace.de

Within organic synthesis, organosilicon reagents gained prominence as powerful tools for functional group manipulation. thermofisher.com A particularly crucial development was the use of silyl (B83357) ethers as protecting groups for alcohols. thermofisher.comwikipedia.org First reported by E.J. Corey, the reaction of an alcohol with a silyl chloride, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole, forms a stable silyl ether. fiveable.meorganic-chemistry.org This transformation temporarily masks the reactive hydroxyl group, allowing chemical reactions to be performed on other parts of the molecule. fiveable.melibretexts.org The silyl group can be selectively removed later under mild conditions, typically using fluoride (B91410) ion sources or acid. wikipedia.orgwikipedia.org The stability of the silyl ether can be tuned by altering the steric bulk of the substituents on the silicon atom, providing a range of protecting groups with different properties. wikipedia.org

Table 1: Relative Hydrolysis Rates of Common Silyl Ethers This table illustrates the relative stability of various silyl ether protecting groups in acidic and basic media. A higher number indicates greater stability and slower removal.

Silyl GroupAbbreviationRelative Rate (Acid)Relative Rate (Base)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000
Data sourced from reference wikipedia.org.

Significance of (2-Bromophenoxy)trimethylsilane as a Versatile Synthetic Intermediate

(2-Bromophenoxy)trimethylsilane, also known by its IUPAC name Silane, (2-bromophenoxy)trimethyl-, is a colorless liquid at room temperature. chemspider.comsigmaaldrich.com Its utility in organic synthesis stems from its unique bifunctional nature. The molecule contains two key reactive sites: a trimethylsilyl (TMS) ether and an ortho-positioned bromine atom on the aromatic ring. chemspider.com

The trimethylsilyl ether group serves as a robust protecting group for the phenolic oxygen. wikipedia.org This protection is crucial because the acidic proton of an unprotected phenol (B47542) would interfere with many common organometallic reactions. By converting the phenol to its TMS ether, chemists can perform a wide range of transformations on the molecule that would otherwise be incompatible. fiveable.me

Simultaneously, the bromine atom on the benzene (B151609) ring acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. nih.govnih.gov Aryl bromides are common substrates in foundational reactions like the Suzuki, Hiyama, and Negishi couplings, which forge new carbon-carbon bonds. sioc-journal.cnyoutube.com This allows for the direct connection of the bromophenyl scaffold to other organic fragments, building molecular complexity. For example, (2-Bromophenoxy)trimethylsilane can be used as a precursor to synthesize 2-hydroxyphenyl boronic acid, a valuable reagent in its own right. lookchem.com The synthesis would involve a lithium-halogen exchange at the bromine position, followed by reaction with a borate (B1201080) ester and subsequent cleavage of the silyl ether to unmask the phenol.

Table 2: Physicochemical Properties of (2-Bromophenoxy)trimethylsilane

PropertyValue
CAS Number 36601-47-5
Molecular Formula C₉H₁₃BrOSi
Molecular Weight 245.19 g/mol
Boiling Point 90 °C (at 9 mmHg)
LogP 3.66280
Data sourced from references chemspider.comlookchem.com.

Overview of Key Research Avenues and Academic Relevance

The dual functionality of (2-Bromophenoxy)trimethylsilane makes it a relevant and valuable tool in several key research areas. Its primary academic relevance lies in its application as a strategic starting material in multi-step organic synthesis.

One major research avenue involves its use in the synthesis of complex biaryl compounds. The aryl bromide moiety can be subjected to a palladium-catalyzed cross-coupling reaction, and the trimethylsilyl ether can then be selectively deprotected in a subsequent step. This sequence provides a reliable route to ortho-hydroxybiaryl scaffolds, which are common structural motifs in natural products, pharmaceuticals, and ligands for asymmetric catalysis.

Furthermore, this compound serves as a building block for novel materials. Aryl siloxanes, derived from molecules like (2-Bromophenoxy)trimethylsilane, can be precursors to specialized silicone polymers and organic-inorganic hybrid materials with tailored thermal or optical properties. nih.gov The presence of the bromine atom offers a site for further functionalization, either before or after polymerization, allowing for the creation of advanced materials. The compound's utility is demonstrated by its role as a starting material for intermediates like 2-[1-hydroxy-2,2,4,4-tetramethyl-3-(4-pyridin-2-yl-piperazin-1-yl)-cyclobutyl]-phenol, showcasing its application in building complex molecules with potential biological activity. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13BrOSi

Molecular Weight

245.19 g/mol

IUPAC Name

(2-bromophenoxy)-trimethylsilane

InChI

InChI=1S/C9H13BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3

InChI Key

CUYIETHNIXZKOT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromophenoxy Trimethylsilane

Strategic Approaches to C(sp2)-O-Si Bond Formation

The formation of the C(sp2)-O-Si bond is the critical step in the synthesis of (2-bromophenoxy)trimethylsilane. This is typically achieved through the silylation of 2-bromophenol (B46759). nih.gov The process involves the replacement of the acidic hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. cfsilicones.comwikipedia.org

Catalytic Silylation Protocols

Various catalytic systems have been developed to facilitate the efficient silylation of phenols. While the direct reaction of 2-bromophenol with a silylating agent like trimethylsilyl chloride can proceed, catalysts are often employed to enhance reaction rates and yields. prepchem.com Common silylating agents include hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA). cfsilicones.com

Recent advancements have focused on developing milder and more efficient catalytic protocols. For instance, iodine has been shown to be an effective and practically neutral catalyst for the trimethylsilylation of phenols with HMDS. organic-chemistry.org Another approach involves the use of a commercially available proazaphosphatrane as a catalyst for the silylation of a wide range of alcohols and phenols with tert-butyldimethylsilyl chloride (TBDMSCl). organic-chemistry.org

Furthermore, rhodium-catalyzed O-silylation of alcohols has been demonstrated, where a key intermediate, chlorosilane, is generated in situ from a vinylsilane and HCl. organic-chemistry.org In some cases, catalyst-free silylation of phenols can be achieved under specific conditions, such as using HMDS in nitromethane (B149229) as a solvent. rsc.org

Table 1: Comparison of Catalytic Silylation Protocols for Phenols

Catalyst/Reagent System Substrate Scope Conditions Advantages
HMDS / I₂ Various alcohols and phenols organic-chemistry.org Mild, neutral organic-chemistry.org Efficient, practical organic-chemistry.org
TBDMSCl / Proazaphosphatrane Wide variety of alcohols and phenols organic-chemistry.org Mild, acetonitrile (B52724) or DMF solvent organic-chemistry.org Effective for hindered substrates organic-chemistry.org
Vinylsilane / Rh-catalyst / HCl Various alcohols and vinylsilanes organic-chemistry.org In situ generation of chlorosilane organic-chemistry.org Efficient catalytic cycle organic-chemistry.org
HMDS / CH₃NO₂ Diverse aromatic and aliphatic alcohols and phenols rsc.org Catalyst-free, room temperature rsc.org Green, simple, high yield rsc.org

Mechanistic Insights into O-Silylation Pathways

The O-silylation of phenols generally proceeds through a nucleophilic substitution mechanism. cfsilicones.com In a typical reaction involving a silyl (B83357) halide, a base is often used to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic silicon atom of the silyl halide, displacing the halide and forming the desired silyl ether. wikipedia.org

The reactivity of the silylation process is influenced by the nature of the silylating agent and the substrate. For instance, the use of more reactive silylating agents like silyl triflates can accelerate the reaction. mdpi.com The mechanism can also be influenced by the catalyst employed. For example, in the case of HMDS catalyzed by N-chlorosaccharin, a proposed mechanism involves the activation of HMDS by the catalyst. researchgate.net

Understanding the thermodynamics and kinetics of phenolate (B1203915) silylation provides further insight. Studies have shown the relative rates and equilibrium constants for the silylation of different phenolates, highlighting the electronic and steric effects on the reaction. acs.org

Precursor Selection and Functional Group Compatibility in Synthesis

The primary precursor for the synthesis of (2-bromophenoxy)trimethylsilane is 2-bromophenol. nih.gov The choice of the silylating agent is also crucial. Trimethylsilyl chloride is a common and effective reagent for this transformation. prepchem.com Other precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are used in the generation of benzyne (B1209423), a highly reactive intermediate. acs.orgresearchgate.net

A key consideration in the synthesis is the compatibility of other functional groups present in the molecule. Silylation is often employed as a protection strategy for hydroxyl groups due to the stability of the resulting silyl ethers under many reaction conditions. cfsilicones.comwikipedia.org This allows for chemical transformations to be carried out on other parts of the molecule without affecting the hydroxyl group.

The silylation reaction itself is generally compatible with a wide range of functional groups. However, highly acidic or basic conditions can lead to undesired side reactions. The choice of catalyst and reaction conditions can be tailored to accommodate sensitive functional groups. For instance, the use of mild catalysts like iodine or catalyst-free systems can be advantageous when working with complex molecules. organic-chemistry.orgrsc.org The presence of a bromo group on the aromatic ring in 2-bromophenol is generally well-tolerated in silylation reactions.

Innovations in Reaction Conditions and Green Chemistry Aspects of Synthesis

Recent research has focused on developing more environmentally friendly and sustainable methods for silylation reactions. researchgate.net This includes the use of greener solvents, catalyst-free systems, and biocatalysis.

One significant innovation is the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, as an environmentally benign reaction medium for the silylation of phenols. researchgate.net This approach offers advantages like high yields, operational simplicity, and the elimination of hazardous organic solvents. researchgate.net

Catalyst-free silylation of phenols using hexamethyldisilazane (HMDS) in nitromethane at room temperature is another green protocol. rsc.org This method avoids the need for catalysts and elevated temperatures, resulting in excellent yields in short reaction times. rsc.org

Biocatalytic silylation is an emerging area with significant green chemistry potential. Enzymes like silicatein-α have been shown to catalyze the condensation of phenols with organosilanols, producing silyl ethers with water as the only byproduct. mdpi.com This approach avoids the use of harsh reagents and the generation of stoichiometric waste. mdpi.com

Table 2: Green Chemistry Approaches to Phenol Silylation

Method Key Feature Advantages
Deep Eutectic Solvents (DES) Use of biodegradable and non-toxic solvents researchgate.net Environmentally benign, high yields, simple procedure researchgate.net
Catalyst-free Silylation in Nitromethane No catalyst required, room temperature reaction rsc.org High efficiency, short reaction times, reduced waste rsc.org
Biocatalysis (e.g., Silicatein-α) Enzymatic catalysis mdpi.com Sustainable, mild conditions, water as the only byproduct mdpi.com

Reactivity and Mechanistic Investigations of 2 Bromophenoxy Trimethylsilane

Mechanisms of Silicon-Oxygen Bond Cleavage and Formation

The silicon-oxygen bond in (2-bromophenoxy)trimethylsilane is susceptible to cleavage under both nucleophilic and electrophilic conditions. The mechanisms of these transformations are crucial for its application as a protective group for the phenolic hydroxyl function.

Nucleophilic Activation Pathways

The cleavage of the Si-O bond in aryl trimethylsilyl (B98337) ethers can be initiated by a variety of nucleophiles. This process typically involves the attack of the nucleophile on the silicon atom, which is rendered electrophilic by the adjacent oxygen atom. The reaction generally proceeds through a pentacoordinate silicon intermediate. researchgate.net The stability of this intermediate and the facility of the cleavage are influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles for this transformation include fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF), alkoxides, and hydroxides. nih.gov Fluoride ions are particularly effective due to the high affinity of silicon for fluorine, forming a strong Si-F bond and driving the reaction forward. The general mechanism involves the attack of the fluoride ion on the silicon atom, leading to a trigonal bipyramidal intermediate, which then collapses to release the phenoxide anion and form trimethylfluorosilane.

The cleavage can also be effected by basic hydrolysis, where a hydroxide (B78521) ion acts as the nucleophile. researchgate.net The rate of this reaction is dependent on the pH of the medium.

Electrophilic Activation and Lewis Acid Catalysis

The Si-O bond can also be cleaved under acidic conditions. Protonation of the oxygen atom makes the silyl (B83357) ether more susceptible to nucleophilic attack by weakening the Si-O bond and creating a better leaving group. chadsprep.comnih.gov The mechanism can proceed via an S(_N)2-like or S(_N)1-like pathway at the silicon center, depending on the structure of the silyl ether and the reaction conditions. chadsprep.com

Lewis acids can also promote the cleavage of the Si-O bond. researchgate.netacs.orglibretexts.org They function by coordinating to the oxygen atom, which increases the electrophilicity of the silicon atom and makes it more prone to nucleophilic attack. For instance, metal salts can catalyze the deprotection of aryl silyl ethers. researchgate.net The Lewis acid activates the ether oxygen, facilitating the cleavage of the C-O bond. acs.orglibretexts.org Theoretical studies have shown that Lewis acid catalysis can significantly lower the activation barrier for the cleavage of related C-O bonds in ethers. libretexts.org

Bromine Reactivity and C-Br Bond Transformations

The bromine atom attached to the aromatic ring of (2-bromophenoxy)trimethylsilane is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki-Miyaura)

The aryl bromide moiety of (2-bromophenoxy)trimethylsilane is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govmdpi.com This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of (2-bromophenoxy)trimethylsilane to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the organoboron species. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Representative Yields for Suzuki-Miyaura Coupling of Bromo-Aryl Ethers with Arylboronic Acids

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80-90
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄THF/H₂O90-98
3-Fluorophenylboronic acidPd₂(dba)₃/XPhosK₂CO₃2-MeTHF75-85

Note: This table presents typical yields for Suzuki-Miyaura reactions of bromo-aryl ethers with various boronic acids based on general literature knowledge. Specific yields for (2-bromophenoxy)trimethylsilane may vary.

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the C-Br bond in (2-bromophenoxy)trimethylsilane can undergo nucleophilic aromatic substitution (S(_N)Ar) under certain conditions. libretexts.orgnih.gov This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this specific compound. thieme-connect.deresearchgate.net Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary. researchgate.net

The generally accepted mechanism for S(_N)Ar reactions is the addition-elimination mechanism. acs.orglibretexts.org It involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

The rate of S(_N)Ar reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent. thieme-connect.de For aryl halides, the reactivity order is typically F > Cl > Br > I, which is opposite to that observed in S(_N)2 reactions. thieme-connect.de This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.

Regioselectivity and Stereochemical Control in Reactions

The presence of two distinct reactive sites in (2-bromophenoxy)trimethylsilane raises questions of regioselectivity. For instance, in reactions with reagents that can potentially react with both the Si-O and C-Br bonds, the reaction conditions can be tuned to favor one pathway over the other. For example, in a Suzuki-Miyaura coupling, the reaction is highly selective for the C-Br bond, leaving the silyl ether intact under typical conditions. researchgate.net Conversely, treatment with a strong fluoride source like TBAF will selectively cleave the Si-O bond without affecting the C-Br bond.

The regioselectivity in Suzuki-Miyaura couplings of polyhalogenated aromatic compounds can be influenced by steric and electronic factors, as well as by the coordination of substituents to the palladium catalyst. researchgate.net In the case of substituted bromophenols, the relative reactivity of different bromine atoms can be controlled by the electronic nature of other substituents on the ring.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of (2-bromophenoxy)trimethylsilane is governed by the interplay of kinetic and thermodynamic factors, particularly in the context of the cleavage of the silicon-oxygen bond. While specific experimental kinetic and thermodynamic data for this exact compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous aryl silyl ethers and the well-established principles of physical organic chemistry.

Detailed research findings on related systems reveal that the cleavage of the Si-O bond in aryl silyl ethers can be initiated by various reagents, including acids and nucleophiles. The rates of these reactions are sensitive to the electronic and steric environment around the silicon atom and the nature of the aromatic ring.

In acid-catalyzed hydrolysis, the reaction is understood to proceed via protonation of the ether oxygen, making the aryloxy group a better leaving group. The stability of the potential carbocation intermediate can influence whether the reaction follows an S(_N)1 or S(_N)2 pathway. wikipedia.org For aryl silyl ethers, the cleavage typically involves the breaking of the Si-O bond.

The electronic nature of the substituents on the aromatic ring plays a crucial role in the kinetics of these reactions. Electron-withdrawing groups, such as the bromine atom in the ortho position of (2-bromophenoxy)trimethylsilane, are expected to influence the reaction rate. The effect of such substituents can often be quantified using linear free-energy relationships, such as the Hammett equation. This equation relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. The sign and magnitude of the reaction constant, ρ, provide insight into the nature of the transition state. For the hydrolysis of substituted aryl benzoates, a positive ρ value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org A similar trend would be anticipated for the nucleophilic cleavage of aryl silyl ethers.

Table 1: Representative Kinetic Data for the Hydrolysis of Substituted Phenoxytrimethylsilanes

Substituent (X) in X-C₆H₄OSi(CH₃)₃Hammett Constant (σ)Relative Rate of Hydrolysis (k_rel)
4-OCH₃-0.270.5
4-CH₃-0.170.7
H0.001.0
4-Cl0.232.1
2-Br ~0.22 (ortho value) ~2.0
3-NO₂0.7110.2
4-NO₂0.7815.1

Note: The data in this table are representative and intended to illustrate the expected trend based on Hammett principles. The relative rates are hypothetical and calculated for illustrative purposes based on a hypothetical ρ value. The Hammett constant for the 2-bromo substituent is an approximate ortho value.

From a thermodynamic perspective, the cleavage of the Si-O bond in (2-bromophenoxy)trimethylsilane is generally a favorable process in the presence of suitable reagents, leading to the formation of the more thermodynamically stable 2-bromophenol (B46759) and a trimethylsilyl derivative. The strong silicon-fluorine bond, for instance, makes fluoride ions particularly effective for the irreversible cleavage of silyl ethers. harvard.edu

Strategic Applications of 2 Bromophenoxy Trimethylsilane in Complex Organic Synthesis

Utilization as a Silyloxy Protecting Group Precursor

The trimethylsilyloxy group of (2-bromophenoxy)trimethylsilane is, in essence, a protected phenol (B47542). The trimethylsilyl (B98337) (TMS) group is a well-established protecting group for hydroxyl functionalities due to its ease of installation and removal under specific conditions. nih.govdatapdf.com

The synthesis of (2-bromophenoxy)trimethylsilane itself serves as a prime example of the selective silylation of a hydroxyl group. Phenols, such as 2-bromophenol (B46759), can be readily converted to their corresponding trimethylsilyl ethers. This transformation is typically achieved by reacting the phenol with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (B128534) or imidazole, which neutralizes the HCl byproduct. rsc.org Alternatively, more potent silylating agents like bis(trimethylsilyl)acetamide (BSA) can be employed, which have the advantage of producing a neutral byproduct. nih.gov

The trimethylsilyl group is among the most labile of the common silyl (B83357) ethers, which allows for its selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. rsc.org The relative stability of silyl ethers is generally influenced by steric hindrance around the silicon atom and the electronic nature of its substituents. nih.gov This differential stability is a cornerstone of modern protecting group strategy, enabling chemists to unmask specific hydroxyl groups in a complex molecule while others remain protected.

Table 1: Common Silylating Agents and Their Properties

Silylating Agent Abbreviation Byproduct Relative Reactivity/Lability
Trimethylsilyl chloride TMSCl HCl High / High
Triethylsilyl chloride TESCl HCl Moderate / Moderate
tert-Butyldimethylsilyl chloride TBDMSCl HCl Low / Low
Triisopropylsilyl chloride TIPSCl HCl Very Low / Very Low

This is an interactive table. Click on the headers to sort.

The cleavage of the trimethylsilyl ether in (2-bromophenoxy)trimethylsilane regenerates the phenolic hydroxyl group, which can then participate in subsequent chemical transformations. The deprotection can be accomplished under a variety of mild conditions.

Acid-catalyzed hydrolysis is a common method, often employing dilute mineral acids or organic acids like acetic acid in a mixture of THF and water. rsc.org For substrates sensitive to acidic conditions, fluoride-based reagents are the preferred choice. The exceptionally high strength of the silicon-fluorine bond (around 141 kcal/mol) provides a powerful thermodynamic driving force for the reaction. organic-chemistry.org Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective and widely used for this purpose. nih.gov Other fluoride sources include potassium fluoride in methanol (B129727), which can offer enhanced selectivity for phenolic silyl ethers over their aliphatic counterparts. researchgate.net

Once deprotected, the resulting 2-bromophenol can undergo a variety of reactions. The phenolic hydroxyl group can be alkylated to form ethers, acylated to form esters, or used in transition-metal-catalyzed cross-coupling reactions. The adjacent bromo substituent remains intact during these transformations, available for further functionalization in a subsequent step.

Table 2: Common Deprotection Methods for Trimethylsilyl Ethers

Reagent Conditions Selectivity
HCl / H₂O Mild acidic conditions General, cleaves most acid-labile groups
Acetic Acid / THF / H₂O Mild acidic conditions Good for general deprotection
Tetrabutylammonium Fluoride (TBAF) Anhydrous or in THF Highly effective, may affect other silicon-based groups
Potassium Carbonate / Methanol Mild basic conditions Effective for TMS ethers

This is an interactive table. Click on the headers to sort.

Deployment as a Building Block for Aryl-Functionalized Organosilicon Compounds

The presence of a bromine atom on the aromatic ring of (2-bromophenoxy)trimethylsilane makes it an excellent starting material for the synthesis of more complex organosilicon compounds. The carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds.

A powerful strategy for functionalizing the aryl bromide is through palladium-catalyzed cross-coupling reactions. nih.gov However, for many of these reactions, the C-Br bond must first be converted into a more reactive functional group. This can be achieved through lithium-halogen exchange. Treatment of (2-bromophenoxy)trimethylsilane with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in the formation of a highly reactive aryllithium species. vapourtec.comgrowingscience.com

This aryllithium intermediate can then be quenched with various silicon electrophiles. For example, reaction with dichlorodimethylsilane (B41323) would yield a chlorodimethylsilyl derivative, which can be further functionalized. Alternatively, reaction with a trialkoxysilane would produce an aryltrialkoxysilane. These compounds are valuable precursors in Hiyama cross-coupling reactions, where they can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form new biaryl or styrenyl structures. gelest.com

Another approach involves the conversion of the aryllithium to an organoboron compound, such as a boronic acid or boronic ester, which are key partners in the widely used Suzuki-Miyaura cross-coupling reaction. This two-step sequence of lithiation followed by borylation provides a versatile platform for constructing complex molecular scaffolds containing a silyloxy-substituted aromatic ring.

Silicon-containing heterocycles are of growing interest in medicinal chemistry and materials science. researchgate.net (2-Bromophenoxy)trimethylsilane can serve as a precursor for the synthesis of such ring systems. One strategy involves an intramolecular cross-coupling reaction. For example, after conversion of the bromide to a reactive silanol (B1196071) or silanolate, an intramolecular palladium-catalyzed reaction could be envisioned if a suitable coupling partner is tethered to the molecule. nih.govorganic-chemistry.org

More directly, the aryllithium species derived from (2-bromophenoxy)trimethylsilane can be used to construct silicon-containing heterocycles. Reaction of the aryllithium with a dihalosilane, for instance, could be the first step in a sequence leading to a silole or other silicon-containing ring. The trimethylsilyloxy group can either be carried through the synthesis or deprotected at a suitable stage to provide a handle for further modification.

Role in Annulation and Cyclization Strategies

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The bifunctional nature of (2-bromophenoxy)trimethylsilane makes it an intriguing substrate for such transformations.

A particularly relevant strategy is the generation of benzyne (B1209423) from the aryl bromide moiety. Arynes are highly reactive intermediates that readily undergo cycloaddition reactions. While the classic method for benzyne generation involves strong bases, milder methods have been developed. For example, it has been shown that ortho-bromoarylboronic esters can serve as benzyne precursors in palladium-catalyzed reactions. acs.org It is plausible that (2-bromophenoxy)trimethylsilane could be converted to the corresponding boronic ester via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This would set the stage for a palladium-catalyzed annulation reaction where the benzyne intermediate is trapped by a suitable diene or other reaction partner to construct a new fused ring system.

Furthermore, intramolecular cyclization strategies can be employed. For instance, a cross-coupling reaction could be used to introduce a side chain at the bromo position. If this side chain contains a suitable functional group, an intramolecular reaction could be triggered to form a new heterocyclic ring fused to the original aromatic ring. For example, introduction of a chain with a terminal alkene could lead to an intramolecular Heck reaction, while a chain with a terminal nucleophile could lead to an intramolecular substitution reaction. Such strategies are employed in the synthesis of complex polycyclic systems like dibenzo[b,f]oxepines. mdpi.combeilstein-journals.org The trimethylsilyloxy group can play a directing role in these reactions or be used as a masked hydroxyl group for subsequent transformations.

Computational and Theoretical Studies on 2 Bromophenoxy Trimethylsilane

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of (2-bromophenoxy)trimethylsilane would provide fundamental insights into its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. Such studies would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps.

The investigation would focus on the influence of the bromo and trimethylsilyl (B98337) groups on the electronic environment of the phenoxy ring. Key parameters to be determined would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For instance, a smaller gap often suggests higher reactivity. In a related study on a 5-fluorouracil (B62378) drug delivery system, DFT calculations were used to analyze the HOMO and LUMO energy levels to understand the electron-accepting and -donating capabilities of the components researchgate.net.

Furthermore, an analysis of the charge distribution would reveal the partial positive and negative charges on each atom, highlighting electrophilic and nucleophilic sites. The bonding characteristics, such as the nature of the Si-O and C-Br bonds, would be elucidated through techniques like Natural Bond Orbital (NBO) analysis, which provides information on bond orders and hybridizations.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry plays a pivotal role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For (2-bromophenoxy)trimethylsilane, a key reaction of interest is its conversion to a benzyne (B1209423) precursor through lithiation acs.org. Theoretical modeling could trace the entire reaction coordinate from reactants to products, identifying any intermediates and, crucially, the transition states that connect them.

The process involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the saddle points on the potential energy surface that correspond to the transition states. The energy of these transition states determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in a study on the synthesis of 2-aminobenzophenones, (2-bromophenoxy)trimethylsilane is used as a precursor, and understanding the transition states in its subsequent reactions would be vital for optimizing reaction conditions acs.org.

Techniques such as intrinsic reaction coordinate (IRC) calculations are employed to confirm that a calculated transition state indeed connects the intended reactant and product. These computational insights are invaluable for rationalizing experimental observations and for predicting the feasibility of new synthetic routes.

Prediction of Spectroscopic Signatures for Mechanistic Insights

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared spectra). These predictions serve as a powerful tool for structure verification and for gaining deeper mechanistic insights.

For (2-bromophenoxy)trimethylsilane, DFT calculations can predict its ¹H and ¹³C NMR spectra. While experimental NMR data for this compound has been reported manchester.ac.uk, computational predictions can aid in the precise assignment of signals and can be particularly useful for distinguishing between potential isomers or for studying the impact of conformational changes on the spectra.

Predicted vibrational frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes. This can be especially helpful in tracking the progress of a reaction involving (2-bromophenoxy)trimethylsilane by monitoring the appearance or disappearance of specific peaks associated with its functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of (2-bromophenoxy)trimethylsilane would involve identifying its stable conformers and the energy barriers to rotation around its flexible bonds, such as the C-O and Si-O bonds.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule and identify the most populated conformational states. A large-scale study on drug-like molecules highlighted the importance of understanding the conformational changes molecules undergo upon binding to a target nih.gov. While (2-bromophenoxy)trimethylsilane is a relatively small molecule, understanding its preferred conformations is still important for predicting its interactions in solution or in the solid state.

DFT and Ab Initio Calculations for Mechanistic Insights

Both Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for elucidating reaction mechanisms. While DFT methods are generally more computationally efficient for larger systems, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energetic and structural information, albeit at a higher computational cost.

For reactions involving (2-bromophenoxy)trimethylsilane, these methods can be used to calculate the energies of all species along a proposed reaction pathway. This allows for the determination of reaction enthalpies, activation energies, and the thermodynamic favorability of different mechanistic possibilities. For example, in the synthesis of benzyne precursors, DFT calculations could be used to compare the energetics of different lithiation pathways acs.org. The choice of the functional and basis set in DFT calculations is crucial and is often validated against experimental data or higher-level ab initio results.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

NMR spectroscopy is a cornerstone technique for characterizing the structure of Silane, (2-bromophenoxy)trimethyl-. Both ¹H and ¹³C NMR provide foundational data; ¹H NMR confirms the presence of the trimethylsilyl (B98337) group with a characteristic singlet at approximately 0.31 ppm and the aromatic protons of the 2-bromophenoxy group, which appear as distinct multiplets between 6.85 and 7.53 ppm. ucl.ac.ukacs.org The ¹³C NMR spectrum further corroborates the structure, showing the trimethylsilyl methyl carbons near -0.5 ppm and the aromatic carbons at signals characteristic of a substituted benzene (B151609) ring, including the carbon bearing the bromine atom (C-Br) and the carbon attached to the silyloxy group (C-O-Si). acs.org

Silicon-29 NMR in Mechanistic Studies

Silicon-29 (²⁹Si) NMR is particularly powerful for probing the electronic environment of the silicon atom, which is central to the reactivity of silyl (B83357) ethers. semanticscholar.org For aryloxy trimethylsilanes, the ²⁹Si chemical shift is sensitive to the electronic effects of substituents on the aromatic ring. The electron-withdrawing nature of the ortho-bromine atom in Silane, (2-bromophenoxy)trimethyl- is expected to deshield the silicon nucleus, resulting in a downfield chemical shift compared to the unsubstituted phenoxytrimethylsilane.

This sensitivity is crucial in mechanistic studies, especially for reactions involving the cleavage or formation of the Si-O bond. wikipedia.org For instance, during acid- or fluoride-mediated hydrolysis, the coordination of a reagent to the silicon or oxygen atom alters the electron density around the silicon nucleus, causing a significant change in its ²⁹Si chemical shift. By monitoring these shifts over the course of a reaction, it is possible to identify and characterize transient intermediates, such as hypervalent silicon species, providing direct evidence for the reaction mechanism. wikipedia.orgresearchgate.net Similarly, in reactions where the silyl group is transferred, ²⁹Si NMR can track the consumption of the starting silane and the formation of the new silicon-containing product, offering kinetic and mechanistic insights. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Silane, (2-bromophenoxy)trimethyl-
NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentReference
¹H7.53dd, J = 7.9, 1.6 Hz, 1H (Ar-H) ucl.ac.ukacs.org
¹H7.18td, J = 8.0, 1.6 Hz, 1H (Ar-H) ucl.ac.ukacs.org
¹H6.88dd, J = 8.0, 1.5 Hz, 1H (Ar-H) ucl.ac.ukacs.org
¹H6.85td, J = 7.8, 1.5 Hz, 1H (Ar-H) ucl.ac.ukacs.org
¹H0.31s, 9H (-Si(CH₃)₃) ucl.ac.ukacs.org
¹³C152.6C (Ar C-O) acs.org
¹³C133.4CH (Ar-CH) acs.org
¹³C128.4CH (Ar-CH) acs.org
¹³C122.8CH (Ar-CH) acs.org
¹³C120.9CH (Ar-CH) acs.org
¹³C115.7C (Ar C-Br) acs.org
¹³C-0.5CH₃ (-Si(CH₃)₃) acs.org

Multi-dimensional NMR for Complex Adducts and Intermediates

While one-dimensional NMR provides essential information, multi-dimensional techniques are indispensable for the unambiguous assignment of signals and for characterizing complex structures like reaction intermediates or adducts. omicsonline.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment on Silane, (2-bromophenoxy)trimethyl- would reveal the scalar coupling network among the four distinct aromatic protons, confirming their relative positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. For this molecule, HMBC would show correlations from the trimethylsilyl protons to the silicon-bound carbon and, importantly, could potentially show a weak correlation to the oxygen-bearing aromatic carbon (C1), confirming the connectivity of the entire molecule. rsc.org

When Silane, (2-bromophenoxy)trimethyl- forms an adduct with a Lewis acid, for example, these 2D NMR techniques become critical for determining the site of interaction and the structure of the resulting complex. researchgate.net Changes in chemical shifts and the appearance of new cross-peaks can elucidate the geometry of the intermediate. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space proximity between protons, which is invaluable for determining the stereochemistry and conformation of transient, complex intermediates that cannot be isolated.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For Silane, (2-bromophenoxy)trimethyl-, the mass spectrum would show a characteristic molecular ion peak cluster, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation of silyl ethers under electron ionization (EI) is well-documented. nih.gov Key fragmentation pathways for this compound would include:

Loss of a methyl radical: The most common initial fragmentation for trimethylsilyl compounds is the loss of a methyl group (•CH₃, 15 Da) to form a stable [M-15]⁺ cation. rsc.org

Formation of the trimethylsilyl cation: Cleavage of the O-Si bond can produce the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73.

Fragments from the aromatic moiety: The bromophenoxy portion can also fragment, leading to ions corresponding to the bromophenoxide radical cation or subsequent loss of CO or Br.

Table 2: Predicted Key Mass Spectrometry Fragments for Silane, (2-bromophenoxy)trimethyl-
m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Ion FormulaDescription
244246[C₉H₁₃BrOSi]⁺Molecular Ion (M⁺)
229231[C₈H₁₀BrOSi]⁺[M - CH₃]⁺
171173[C₆H₄BrO]⁺Bromophenoxy cation
7373[C₃H₉Si]⁺Trimethylsilyl cation, [Si(CH₃)₃]⁺

High-Resolution Mass Spectrometry for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions with great confidence. rsc.org This capability is essential for distinguishing between ions of the same nominal mass and for identifying unknown species, such as reaction intermediates. nih.govrsc.org

In the study of reactions involving Silane, (2-bromophenoxy)trimethyl-, online MS techniques coupled with soft ionization methods like Electrospray Ionization (ESI) can be used to monitor the reaction in real-time. rsc.org This allows for the direct detection and identification of transient cationic or anionic intermediates. nih.gov For example, in a reaction catalyzed by a metal complex, HRMS could identify adducts of the silane with the catalyst or intermediates where the silyl group has been transferred. The precise mass measurement provided by HRMS would confirm the elemental formula of these transient species, providing invaluable evidence for proposed mechanistic pathways. rsc.org

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

For Silane, (2-bromophenoxy)trimethyl-, the IR spectrum shows characteristic absorption bands confirming its key structural features. acs.orgrsc.org These include C-H stretching from the aromatic ring and methyl groups, Si-C stretching and deformation modes from the trimethylsilyl moiety, and characteristic aromatic C=C stretching bands. A particularly important feature is the strong asymmetric stretching of the Si-O-C bond. researchgate.net

Raman spectroscopy provides complementary information. The symmetric vibrations of the molecule, such as the symmetric Si-(CH₃)₃ stretch and the breathing mode of the aromatic ring, are often more intense in the Raman spectrum. The C-Br stretching vibration would also be observable. Analyzing both IR and Raman spectra allows for a more complete assignment of the molecule's fundamental vibrational modes. nih.govosti.gov

Table 3: Characteristic Vibrational Frequencies for Silane, (2-bromophenoxy)trimethyl-
Wavenumber (cm⁻¹)AssignmentTechniqueReference
3064Aromatic C-H StretchIR rsc.org
2959Aliphatic C-H Stretch (-CH₃)IR rsc.org
1583Aromatic C=C StretchIR rsc.org
1474Aromatic C=C StretchIR rsc.org
1284Si-O-C Asymmetric StretchIR rsc.org
~840Si-C StretchIR/RamanGeneral
~750C-H Out-of-plane BendIRGeneral
~600-700C-Br StretchIR/RamanGeneral

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. cdnsciencepub.com While obtaining a suitable single crystal of the parent compound, which is an oil at room temperature, can be challenging, analysis of its crystalline derivatives or co-crystals provides invaluable structural data. ucl.ac.ukacs.orgmanchester.ac.uk

Structural analysis of a suitable derivative would confirm the connectivity and provide precise measurements of bond lengths and angles, such as the Si-O, Si-C, O-C, and C-Br bond lengths and the crucial Si-O-C bond angle. acs.orgacs.org This angle is a key indicator of the nature of the silicon-oxygen bond; wider angles than those found in analogous carbon ethers (C-O-C) are typical for silyl ethers and are often discussed in the context of potential pπ-dπ interactions between oxygen lone pairs and silicon d-orbitals. acs.org

Furthermore, the formation and crystallographic analysis of co-crystals can reveal non-covalent interactions. For instance, co-crystallizing Silane, (2-bromophenoxy)trimethyl- with a halogen bond acceptor could provide insight into the intermolecular interactions involving the bromine atom. The crystal packing arrangement reveals how molecules orient themselves in the solid state, governed by forces such as van der Waals interactions. cdnsciencepub.com This information is fundamental to understanding the solid-state properties of related materials.

Compound Name Index

In-situ Spectroscopic Techniques for Reaction Monitoring

The real-time analysis of chemical reactions as they occur, known as in-situ or reaction monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For a molecule such as Silane, (2-bromophenoxy)trimethyl-, which possesses distinct reactive sites—namely the silyl ether linkage and the carbon-bromine bond on the aromatic ring—in-situ spectroscopic techniques are powerful tools for elucidating its chemical transformations. While specific studies on this exact compound are not prevalent in the reviewed literature, the principles of applying these techniques can be understood from studies on analogous chemical systems. The primary methods applicable for monitoring reactions involving aryloxysilanes and aryl bromides include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

These techniques allow for the continuous tracking of the concentrations of reactants, products, and intermediates directly in the reaction vessel without the need for sample extraction. nih.gov This is particularly advantageous for reactions that are rapid, involve unstable intermediates, or are sensitive to changes in the reaction environment that can occur during sampling. mt.com

Application in Monitoring Reactions at the Silyl Ether Linkage

The Si-O-C bond in Silane, (2-bromophenoxy)trimethyl- is susceptible to cleavage under various conditions, such as hydrolysis or reaction with fluoride (B91410) ions. In-situ monitoring can provide a detailed picture of the kinetics and mechanism of such deprotection reactions.

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture, is highly effective for monitoring changes in functional groups. nih.gov For the cleavage of the silyl ether, one could expect to observe the disappearance of characteristic Si-O-C stretching vibrations and the concurrent appearance of a broad O-H stretching band from the resulting 2-bromophenol (B46759). The changes in the concentration of these species can be quantified over time to determine reaction rates.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly sensitive to non-polar bonds and vibrations in a symmetrical environment. The Si-O-C linkage also exhibits characteristic Raman bands. An advantage of Raman spectroscopy is its low interference from water, making it an excellent tool for monitoring hydrolysis reactions in aqueous media. nih.gov The progress of the hydrolysis of Silane, (2-bromophenoxy)trimethyl- could be followed by the decrease in the intensity of the Si-O-C band and the emergence of bands corresponding to the C-O-H bending and stretching of the 2-bromophenol product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species in solution. researchgate.net For silyl ether cleavage, ¹H NMR could track the disappearance of the trimethylsilyl protons (a sharp singlet) and the appearance of the phenolic proton. Simultaneously, ²⁹Si NMR spectroscopy could monitor the conversion of the starting silane to a different silicon-containing species, such as a silanol (B1196071) or a disiloxane, providing a comprehensive view of the reaction pathway. researchgate.net

A hypothetical dataset for the in-situ monitoring of the hydrolysis of Silane, (2-bromophenoxy)trimethyl- is presented below, illustrating the type of data that could be obtained.

Time (minutes)Normalized Concentration of Silane, (2-bromophenoxy)trimethyl-Normalized Concentration of 2-Bromophenol
01.000.00
100.850.15
200.720.28
300.610.39
400.510.49
500.430.57
600.360.64

This table is interactive. Users can sort and filter the data.

Application in Monitoring Reactions at the Aryl-Bromine Bond

The 2-bromophenoxy group in Silane, (2-bromophenoxy)trimethyl- can participate in a variety of reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and Grignard reagent formation. rsc.org In-situ monitoring is crucial for optimizing these often complex and sensitive transformations.

Grignard Reagent Formation: The reaction of the aryl bromide with magnesium to form a Grignard reagent is notoriously difficult to initiate and can be highly exothermic. mt.com In-situ FTIR spectroscopy can monitor the consumption of the C-Br bond and the formation of the C-Mg bond, providing real-time information on the reaction's initiation and progress. mt.com This allows for better control over the addition of reagents and helps to prevent dangerous accumulations of unreacted starting material. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: These reactions involve a catalytic cycle with multiple steps and intermediates. In-situ spectroscopic techniques can help to identify key intermediates and understand the factors that influence catalytic activity and selectivity. researchgate.net For instance, in a Suzuki coupling reaction, in-situ FTIR or Raman spectroscopy could track the consumption of the aryl bromide starting material and the appearance of the new C-C bond in the biaryl product. This allows for the determination of reaction kinetics and catalyst turnover rates.

Below is a hypothetical dataset for monitoring a Suzuki coupling reaction of Silane, (2-bromophenoxy)trimethyl- with a boronic acid, as might be observed using an in-situ spectroscopic technique.

Time (minutes)Normalized Concentration of Silane, (2-bromophenoxy)trimethyl-Normalized Concentration of Biaryl Product
01.000.00
50.920.08
100.780.22
150.630.37
200.490.51
250.370.63
300.280.72

This table is interactive. Users can sort and filter the data.

By providing a continuous stream of data, in-situ spectroscopic techniques enable a deeper understanding of the reaction dynamics of molecules like Silane, (2-bromophenoxy)trimethyl-, facilitating process optimization, ensuring safety, and accelerating the discovery of new synthetic methodologies.

Derivatization and Functionalization of 2 Bromophenoxy Trimethylsilane

Modification at the Bromine Center for Extended Molecular Complexity

The bromine atom on the phenyl ring is a primary site for modifications that introduce new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at the aryl bromide position of (2-bromophenoxy)trimethylsilane. mdpi.com These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.menih.gov The trimethylsilyl (B98337) ether group is generally stable under the mild conditions required for many of these coupling reactions, allowing for selective functionalization at the C-Br bond.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. thieme-connect.com For instance, the reaction of a closely related substrate, 2-bromoanisole, with phenylboronic acid using a palladium catalyst yields the corresponding biphenyl (B1667301) derivative. researchgate.net A similar transformation with (2-bromophenoxy)trimethylsilane would produce 2-phenylphenoxy)trimethylsilane.

Stille Coupling: This involves the coupling of the aryl bromide with an organostannane reagent.

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity. mdpi.com Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), have been shown to be particularly effective for coupling aryl bromides. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table presents generalized reactions applicable to the (2-bromophenoxy)trimethylsilane scaffold based on known transformations of similar aryl bromides.

Coupling Reaction Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura Ar'-B(OH)₂ Pd(OAc)₂ / Phosphine Ligand Biaryl
Heck Alkene Pd(OAc)₂ / PPh₃ Substituted Alkene
Buchwald-Hartwig R₂NH Pd₂(dba)₃ / BINAP Arylamine
Negishi Ar'-ZnCl Pd(PPh₃)₄ Biaryl

Direct nucleophilic aromatic substitution (SNAr) to replace the bromine atom is generally challenging for (2-bromophenoxy)trimethylsilane. wikipedia.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (bromine). byjus.comyoutube.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov Since (2-bromophenoxy)trimethylsilane lacks such activating groups, it is relatively unreactive toward direct nucleophilic attack under standard SNAr conditions.

While direct displacement is unfavorable, alternative strategies such as copper-catalyzed Ullmann-type reactions can be employed to form C-O or C-N bonds at this position, although these often require harsher conditions than palladium-catalyzed methods. For most synthetic applications involving the formation of new bonds at the bromine-substituted carbon, palladium-catalyzed cross-coupling reactions remain the preferred and more versatile method. acs.org

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) ether is another key functional handle on the molecule, serving both as a protecting group for the phenol (B47542) and as a site for further functionalization.

The primary transformation of the silyloxy moiety is its cleavage, or desilylation, to unmask the parent phenol, 2-bromophenol (B46759). This deprotection can be achieved under a variety of conditions, allowing for selective removal of the TMS group while preserving other functionalities in the molecule. rsc.org

Common methods for the cleavage of aryl silyl (B83357) ethers include:

Fluoride-Based Reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon.

Acidic Conditions: Mild acid-catalyzed hydrolysis, for instance using a dilute solution of HCl in a protic solvent, can effectively remove the TMS group. gelest.com

Basic Conditions: Treatment with bases like potassium carbonate in methanol (B129727) can also facilitate the cleavage. gelest.com

Lewis Acids: Reagents such as trimethylsilyl bromide (TMSBr) used in catalytic amounts can efficiently deprotect silyl ethers. rsc.org

Once the phenolic hydroxyl group is revealed, it can participate in a wide array of subsequent reactions, including etherification (e.g., Williamson ether synthesis), esterification, and O-arylation.

A more advanced functionalization involves the reductive cleavage of the aryl silyl ether C-O bond. Treatment of aryl silyl ethers with lithium metal can generate an aryllithium species, which is a powerful nucleophile and base. acs.orgresearchgate.netacs.org This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to install a new functional group at the position of the original silyloxy group. This method offers a powerful way to convert a phenol into a C-substituted arene.

Table 2: Common Reagents for the Desilylation of Aryl Trimethylsilyl Ethers

Reagent Class Example Reagent Typical Conditions
Fluoride Source Tetrabutylammonium fluoride (TBAF) THF, Room Temperature
Acid Catalyst Hydrochloric Acid (HCl) Methanol/Water, Room Temperature
Base Catalyst Potassium Carbonate (K₂CO₃) Methanol, Room Temperature
Lewis Acid Trimethylsilyl Bromide (TMSBr) Methanol (catalytic)

While direct rearrangement of the (2-bromophenoxy)trimethylsilane itself is not common, the core structure is a precursor to molecules that undergo significant rearrangement and cyclization reactions. masterorganicchemistry.com One important class of transformations is the synthesis of dibenzofurans. rsc.org For example, a derivative of (2-bromophenoxy)trimethylsilane could first undergo a Suzuki coupling with an ortho-halophenol. The resulting biaryl ether can then undergo an intramolecular palladium-catalyzed C-H activation or an Ullmann-type condensation to form the central furan (B31954) ring of the dibenzofuran (B1670420) scaffold. organic-chemistry.orgbiointerfaceresearch.com

Furthermore, radical-based cyclizations are another pathway for rearrangement. Photolysis of related polybrominated diphenyl ethers (PBDEs) can lead to the cleavage of the ortho C-Br bond, generating an aryl radical. nih.gov This radical can then undergo intramolecular cyclization by attacking the adjacent aromatic ring, ultimately forming a polybrominated dibenzofuran. This type of reaction highlights the potential for the dual functionality of the (2-bromophenoxy)trimethylsilane scaffold to participate in complex cyclization cascades.

Selective Functionalization Strategies for Polyfunctional Molecules

The presence of two distinct reactive centers in (2-bromophenoxy)trimethylsilane allows for selective and sequential functionalization, which is a cornerstone of modern synthetic strategy. The differing reactivity of the C-Br bond and the O-Si bond enables chemists to address one site while leaving the other intact.

A typical strategy would involve first modifying the more robust part of the molecule under conditions that the more sensitive part can withstand. For instance, a palladium-catalyzed Suzuki or Buchwald-Hartwig amination reaction can be performed at the bromine center. thieme-connect.com The conditions for these reactions (e.g., palladium catalyst, base like K₂CO₃ or Cs₂CO₃, and moderate temperatures) are generally mild enough to leave the trimethylsilyl ether group untouched.

Following the modification at the bromine center, the silyl ether can be selectively cleaved using reagents like TBAF or mild acid. rsc.org This unmasks the phenol, which can then be used in a second, distinct functionalization step, such as an O-alkylation or esterification. This sequential approach—1. Cross-coupling, 2. Desilylation, 3. Phenol functionalization—provides a powerful and flexible route to highly substituted, polyfunctional aromatic compounds from a single, readily available starting material.

Derivatization for Advanced Analytical Techniques (e.g., GC-MS)

The analysis of polar compounds, such as phenols, by gas chromatography-mass spectrometry (GC-MS) often presents challenges due to their low volatility and potential for interaction with the chromatographic system. To overcome these limitations, a derivatization step is frequently employed to convert the analytes into more volatile and thermally stable forms. tcichemicals.com In the context of (2-bromophenoxy)trimethylsilane, it is crucial to understand that this compound is itself the product of a derivatization reaction, specifically the silylation of 2-bromophenol. This process is fundamental to enabling its analysis by techniques like GC-MS.

Silylation is a widely used derivatization technique in which an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. chemcoplus.co.jp This transformation effectively masks the polar hydroxyl group of a phenol, reducing hydrogen bonding and increasing the molecule's volatility, making it amenable to GC analysis. thieme-connect.de The resulting TMS derivative, (2-bromophenoxy)trimethylsilane, exhibits improved chromatographic behavior, leading to sharper peaks and better resolution.

The general reaction for the formation of (2-bromophenoxy)trimethylsilane from 2-bromophenol involves a silylating agent, which donates the trimethylsilyl group. A variety of silylating reagents are available, each with different reactivities and applications.

Table 1: Common Silylating Reagents and Their Properties

Reagent Name Abbreviation Leaving Group Key Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trifluoroacetamide A powerful TMS donor with volatile by-products, suitable for a wide range of compounds including phenols.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA N-Methyltrifluoroacetamide Considered one of the strongest TMS donors, with highly volatile by-products that minimize interference in GC analysis. chemcoplus.co.jp
N,O-Bis(trimethylsilyl)acetamide BSA Acetamide A highly reactive reagent suitable for many nitrogenous compounds as well as hydroxyl and carboxyl groups. tcichemicals.com
N-Trimethylsilylimidazole TMSI Imidazole Specifically targets hydroxyl groups and carboxylic acids.
Hexamethyldisilazane (B44280) HMDS Ammonia Often used in combination with a catalyst like TMCS to increase its derivatizing power. chemcoplus.co.jp

The selection of the appropriate silylating reagent and reaction conditions is critical for achieving complete derivatization. Factors such as the choice of solvent and the use of a catalyst can significantly influence the reaction yield and rate. For instance, pyridine (B92270) is often used as a solvent or catalyst as it can help to scavenge the acidic by-products of the reaction.

Research on the derivatization of various phenolic compounds for GC-MS analysis provides a basis for understanding the conditions applicable to 2-bromophenol. Studies have shown that silylation reactions can be optimized by adjusting parameters such as temperature and reaction time to ensure the complete conversion of the analyte to its TMS derivative.

Table 2: Illustrative Derivatization Parameters for Phenolic Compounds

Analyte Type Silylating Reagent Catalyst/Solvent Temperature (°C) Time (min)
Steroids (with phenolic groups) BSA TMCS (catalyst) 60 180
Beta(2)-agonists (phenolic) MSTFA - 60-70 60

These examples highlight that the derivatization process must be tailored to the specific analyte. For 2-bromophenol, a common approach would involve reacting it with a strong silylating agent like BSTFA or MSTFA, potentially with the addition of a catalyst such as TMCS, and heating the mixture to ensure the reaction goes to completion. The resulting (2-bromophenoxy)trimethylsilane can then be directly injected into the GC-MS system for analysis.

The mass spectrum of the derivatized compound is a key aspect of its analysis. For silyl ethers, a characteristic fragmentation pattern is often observed. In the case of (2-bromophenoxy)trimethylsilane, the mass spectrum would be expected to show a molecular ion peak and prominent fragments corresponding to the loss of a methyl group (M-15) and the entire trimethylsilyl group. The presence of the bromine atom would also result in a characteristic isotopic pattern for bromine-containing fragments.

Future Directions and Emerging Research Perspectives on 2 Bromophenoxy Trimethylsilane

Integration into Flow Chemistry and Automation Platforms

The translation of complex chemical syntheses from traditional batch reactors to continuous flow systems is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. (2-Bromophenoxy)trimethylsilane is an ideal candidate for integration into such platforms.

A key transformation of the aryl bromide moiety is its conversion into highly reactive organometallic intermediates, such as Grignard reagents or organolithium species. acs.orgchemicalindustryjournal.co.ukgrowingscience.comresearchgate.net These reactions are often highly exothermic and involve sensitive reagents, making them challenging to control on a large scale in batch processes. mt.com Flow chemistry provides superior heat transfer and precise control over reaction time and temperature, mitigating safety risks and improving yield. mt.comresearchgate.net Future research will likely focus on developing dedicated flow modules for the continuous generation of the Grignard reagent of (2-bromophenoxy)trimethylsilane and its immediate use in subsequent reactions, preventing the accumulation of hazardous intermediates. acs.orgchemicalindustryjournal.co.uk

Furthermore, automated synthesis platforms can combine multiple reaction and purification steps into a single, streamlined workflow. sigmaaldrich.comillinois.edu A fully automated sequence could involve the initial flow-based Grignard formation from (2-bromophenoxy)trimethylsilane, followed by a cross-coupling reaction, and culminating in the selective removal (deprotection) of the trimethylsilyl (B98337) group, all within an integrated system. sigmaaldrich.comwikipedia.org This approach would dramatically accelerate the synthesis of libraries of complex phenol (B47542) derivatives for applications in drug discovery and materials science. illinois.edulookchem.com

Development of Novel Catalytic Systems for its Transformations

The bromine atom on the phenyl ring makes (2-bromophenoxy)trimethylsilane a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are fundamental for constructing complex molecular architectures. However, future research is moving beyond the established catalytic systems.

A significant area of exploration will be the development of catalytic systems based on more abundant and less costly metals like copper, nickel, or iron as alternatives to palladium. This shift addresses both economic and sustainability concerns associated with precious metal catalysis. Research efforts will concentrate on designing specialized ligands that can stabilize these base-metal catalysts and promote high efficiency and selectivity in the transformation of substrates like (2-bromophenoxy)trimethylsilane.

Another emerging frontier is the use of C-H activation, where a catalyst directly functionalizes a carbon-hydrogen bond. While the bromo-group provides a reliable reactive site, direct C-H activation on the aromatic ring would offer a more atom-economical route to new derivatives, eliminating the need for the halogen atom altogether. The development of catalysts that can selectively activate specific C-H bonds in the presence of the silyl (B83357) ether and bromo-group would represent a significant advance. Additionally, new ligand platforms, such as the urea-based ligands recently shown to be effective for heteroannulation of 2-bromophenols, demonstrate the ongoing potential for catalyst innovation to unlock new reaction pathways. digitellinc.com

Exploration in Materials Science Precursors

The bifunctional nature of (2-bromophenoxy)trimethylsilane makes it an intriguing precursor for advanced materials. The molecule can be incorporated into polymeric structures or used to synthesize building blocks for organic electronics.

The 2-bromophenyl moiety serves as a reactive site for polymerization reactions or for the synthesis of larger, conjugated systems. For instance, palladium-catalyzed coupling reactions can be used to link these units into polyphenylenes or to synthesize dibenzofuran-containing structures. nih.govorganic-chemistry.orgrsc.org Dibenzofurans are rigid, planar molecules known for their thermal stability and electronic properties, making them valuable components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

More recently, the silyl ether linkage itself has been explored as a dynamic covalent bond. nih.gov Dynamic covalent chemistry involves reversible bond formation, which can be used to create materials that are malleable, reprocessable, or self-healing. By incorporating the silyl ether from (2-bromophenoxy)trimethylsilane into a polymer network, it may be possible to design materials that can be reshaped or repaired upon heating, while maintaining high thermal stability. nih.gov

Table 1: Potential Materials Science Applications for (2-Bromophenoxy)trimethylsilane Derivatives

Application Area Derived Structure Key Functionality Potential Properties
Organic Electronics Substituted Dibenzofurans Aryl-aryl coupling via bromine High thermal stability, charge transport
Advanced Polymers Polyphenylenes Polymerization via bromine Thermal resistance, dielectric strength
Malleable Materials Silyl Ether Networks Dynamic covalent silyl ether bond Reprocessability, self-healing, thermal stability
Functional Surfaces Surface-grafted Phenols Deprotection of silyl ether post-synthesis Altered surface energy, sensor attachment

Bio-inspired Applications and Soft Chemistry Approaches

Nature is a rich source of complex molecules with potent biological activity. Many marine algae and sponges produce a diverse array of bromophenols, which exhibit antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com These natural products provide a blueprint for the design of new therapeutic agents.

(2-Bromophenoxy)trimethylsilane is an excellent starting material for the synthesis of these bioactive compounds. The trimethylsilyl group serves as a protecting group for the phenol, allowing chemists to perform reactions on the brominated site without affecting the hydroxyl group. wikipedia.org Subsequent removal of the silyl group reveals the natural phenol structure. wikipedia.org This strategy could be employed to systematically synthesize libraries of natural product analogues for biological screening and the development of new drugs. nih.govresearchgate.net

"Soft chemistry" approaches, which utilize mild, environmentally friendly conditions, are becoming increasingly important. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high specificity. Future research could explore enzymatic reactions for the transformation of (2-bromophenoxy)trimethylsilane or its derivatives, mimicking the biosynthetic pathways found in marine organisms to create complex molecules under benign conditions. nih.gov

Table 2: Representative Bioactive Bromophenols as Targets for Synthesis

Compound Name Natural Source Reported Biological Activity
2,4,6-Tribromophenol Marine Algae Antimicrobial, Antioxidant
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether Red Algae (e.g., Symphyocladia latiuscula) Potent PTP1B and α-glucosidase inhibitor (antidiabetic)
3-Bromo-4,5-dihydroxybenzaldehyde Red Algae Antioxidant, Anti-inflammatory
Lanosol (2,3-Dibromo-4,5-dihydroxybenzyl alcohol) Red Algae (e.g., Rhodomela) Antibacterial, Antifungal

Computational Design and Predictive Synthesis

Computational chemistry has become an indispensable tool for modern chemical research. For a molecule like (2-bromophenoxy)trimethylsilane, computational methods can provide deep insights and guide future experimental work.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms involving this compound. For example, researchers can computationally investigate the transition states of its cross-coupling reactions to understand the factors controlling yield and selectivity, thereby guiding the design of more efficient catalysts. acs.org

In materials science, computational simulations can predict the bulk properties of polymers derived from (2-bromophenoxy)trimethylsilane before they are ever synthesized. By modeling polymer chain interactions and conformations, properties such as thermal stability, electronic bandgap, and mechanical strength can be estimated. This predictive capability allows researchers to screen vast numbers of potential material structures in silico and prioritize the most promising candidates for synthesis.

Furthermore, as synthetic methods become more automated, computational tools will play a key role in "predictive synthesis," where algorithms plan synthetic routes to target molecules. By combining a database of known reactions with computational analysis, software could devise optimal pathways to complex targets starting from building blocks like (2-bromophenoxy)trimethylsilane, accelerating the discovery of new molecules.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for Silane, (2-bromophenoxy)trimethyl-, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-bromophenol reacts with chlorotrimethylsilane in the presence of a base (e.g., triethylamine). Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DCM), and temperature control (0–25°C). Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and GC-MS to confirm >95% purity .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of Silane, (2-bromophenoxy)trimethyl-?

  • Methodological Answer :

  • ¹H NMR : Expect signals for trimethylsilyl (δ 0.2–0.4 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet split by bromine’s inductive effect).
  • ¹³C NMR : Trimethylsilyl carbons appear at δ 0–5 ppm; aromatic carbons show deshielding (C-Br at δ 115–125 ppm).
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-C), ~830 cm⁻¹ (C-Br), and ~1100 cm⁻¹ (Si-O-C). Cross-validate with NIST spectral databases for accuracy .

Q. What role does the bromine substituent play in the compound’s reactivity?

  • Methodological Answer : The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to introduce aryl/heteroaryl groups. Its electron-withdrawing nature also stabilizes intermediates during nucleophilic aromatic substitution. For controlled reactivity, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand systems (e.g., XPhos) to minimize side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the bromophenoxy group?

  • Methodological Answer : Regioselectivity in cross-coupling is influenced by steric and electronic factors. Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimentally, directing groups (e.g., ortho-silyl) or microwave-assisted synthesis can enhance selectivity. For example, Pd-catalyzed couplings under microwave irradiation (100°C, 30 min) improve yields by 15–20% compared to conventional heating .

Q. What strategies mitigate unexpected side reactions (e.g., desilylation) in aqueous or protic environments?

  • Methodological Answer : Desilylation occurs via nucleophilic attack on the Si-O bond. To stabilize the silane:

  • Use sterically hindered solvents (e.g., tert-butanol) or ionic liquids to reduce water activity.
  • Introduce electron-donating substituents (e.g., methyl groups) on the phenyl ring to lower electrophilicity at silicon.
  • Monitor degradation via LC-MS and compare kinetic data with structurally analogous compounds (e.g., (4-chlorophenyl)trimethylsilane) to identify trends .

Q. How does Silane, (2-bromophenoxy)trimethyl-, perform as a precursor in polymer chemistry?

  • Methodological Answer : The compound acts as a monomer in silicon-containing polymers (e.g., polysiloxanes) for high thermal stability (>300°C). Key steps:

  • Copolymerization : React with diols (e.g., ethylene glycol) via condensation, using Sn(Oct)₂ as a catalyst.
  • Post-polymerization modification : Utilize the bromine for click chemistry (e.g., azide-alkyne cycloaddition) to graft functional side chains.
  • Characterization : GPC for molecular weight (Đ < 1.5), TGA for thermal stability, and DMA for mechanical properties .

Contradictions and Resolutions

  • Data Discrepancy : Some studies report lower yields in cross-coupling (40–50%) compared to theoretical predictions. Resolution: Pre-activate the catalyst (e.g., Pd(OAc)₂ with SPhos ligand) and use degassed solvents to suppress oxidative dimerization .

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